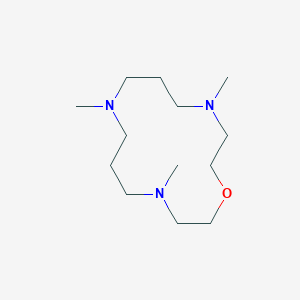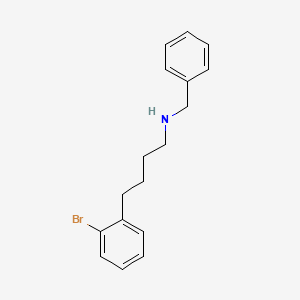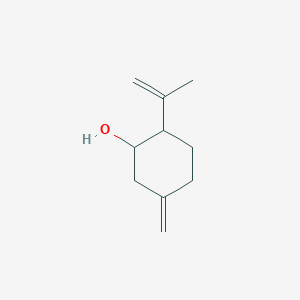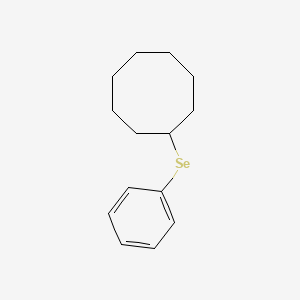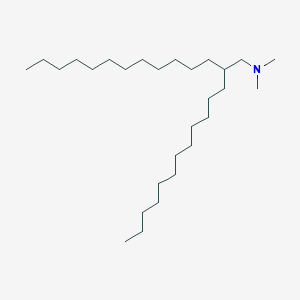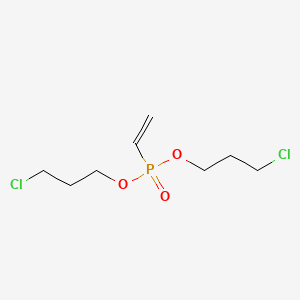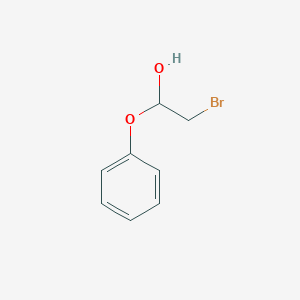
2-Bromo-1-phenoxyethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-phenoxyethan-1-ol is an organic compound that features a bromine atom, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenoxyethan-1-ol typically involves the bromination of 1-phenoxyethanol. One common method is to react 1-phenoxyethanol with bromine in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-phenoxyethan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-phenoxyethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, or alcohols depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 1-phenoxyethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-phenoxyethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and functional groups.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-phenoxyethan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-phenylethan-1-ol
- 2-Bromo-2-cyclohexen-1-ol
- 3-Bromo-2-propen-1-ol
Uniqueness
2-Bromo-1-phenoxyethan-1-ol is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and other applications where specific functional groups are required.
Eigenschaften
CAS-Nummer |
185527-77-9 |
|---|---|
Molekularformel |
C8H9BrO2 |
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
2-bromo-1-phenoxyethanol |
InChI |
InChI=1S/C8H9BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI-Schlüssel |
KTSDPMSNYVULFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


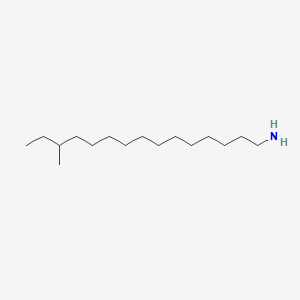

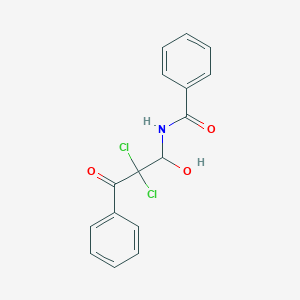
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)



